4-(cyclopropanesulfonyl)morpholine
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Overview
Description
4-(cyclopropanesulfonyl)morpholine is an organic compound that features a morpholine ring substituted with a cyclopropanesulfonyl group
Mechanism of Action
Target of Action
Morpholine derivatives have been found to interact with various biological targets, including enzymes such as human legumain and cholinesterases .
Mode of Action
Morpholine derivatives have been reported to interact with their targets with moderate to high affinity . The interaction of 4-(cyclopropanesulfonyl)morpholine with its targets could lead to changes in the function of these targets, potentially influencing various biological processes.
Biochemical Pathways
Morpholine derivatives have been associated with the modulation of lysosomal ph . This suggests that this compound could potentially influence cellular processes through its effects on lysosomal pH.
Pharmacokinetics
Most morpholine-containing compounds are predicted to display promising pharmacokinetic and drug-likeness properties . These properties could influence the bioavailability of this compound.
Result of Action
Morpholine derivatives have been reported to exhibit diverse biological and therapeutic effects . Therefore, it is plausible that this compound could have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropanesulfonyl)morpholine typically involves the reaction of morpholine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropanesulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(cyclopropanesulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the cyclopropanesulfonyl group.
Cyclopropanesulfonyl chloride: The precursor used in the synthesis of 4-(cyclopropanesulfonyl)morpholine.
Sulfonylmorpholines: Compounds with different sulfonyl groups attached to the morpholine ring.
Uniqueness
This compound is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-cyclopropylsulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c9-12(10,7-1-2-7)8-3-5-11-6-4-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFFZSHEPAWNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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